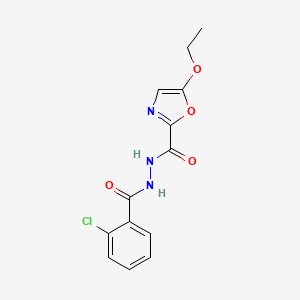![molecular formula C24H23N5O3 B2879373 N-benzyl-N-methyl-5-[(3-methylbenzoyl)amino]-2-piperazin-1-ylnicotinamide CAS No. 1226438-14-7](/img/structure/B2879373.png)
N-benzyl-N-methyl-5-[(3-methylbenzoyl)amino]-2-piperazin-1-ylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-benzyl-N-methyl-5-[(3-methylbenzoyl)amino]-2-piperazin-1-ylnicotinamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The benzyl and methyl groups attached to the nitrogen atom suggest that this compound could be a derivative of benzylamine .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring could potentially adopt a chair conformation, and the presence of the benzyl and methyl groups could introduce steric effects .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amine group could act as a nucleophile in substitution reactions, and the carbonyl group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
The compound shows potential as a reagent in the Suzuki–Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its properties could be tailored for application under specific coupling conditions, contributing to the synthesis of various organic compounds .
Organoboron Reagent Development
As part of the development of organoboron reagents, this compound could be used to create more stable and environmentally benign reagents for use in organic synthesis, particularly in reactions that require mild and functional group tolerant conditions .
Pharmaceutical Intermediates
The structural complexity and functional group tolerance of this compound suggest its use as an intermediate in the synthesis of pharmaceuticals. It could play a role in the development of new medications, especially those requiring complex cyclic structures .
Material Science
In material science, the compound could be utilized in the creation of new polymers or coatings with unique properties, such as enhanced thermal stability or specific electronic characteristics .
Analytical Chemistry
This compound might serve as a standard or reference material in analytical chemistry, aiding in the calibration of instruments or the development of new analytical methods .
Catalysis
Due to its potential stability and reactivity, the compound could be explored as a catalyst or a catalyst ligand in various chemical reactions, enhancing reaction rates or selectivity .
Biological Studies
The compound’s ability to interact with biological molecules could make it a candidate for studies in biochemistry, such as enzyme inhibition or receptor binding assays .
Chemical Education
Lastly, the compound could be used in chemical education to demonstrate the synthesis and application of complex organic molecules, enriching the learning experience for students in advanced organic chemistry courses .
Mechanism of Action
Target of Action
Similar compounds have been found to target theTyrosine-protein kinase SYK . This protein plays a crucial role in the adaptive immune response.
Mode of Action
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, with metabolism often occurring in the liver .
Result of Action
Future Directions
properties
IUPAC Name |
2-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-15-5-4-6-19(12-15)25-23(31)18-8-10-21-27-29(24(32)28(21)13-18)14-22(30)26-20-9-7-16(2)11-17(20)3/h4-13H,14H2,1-3H3,(H,25,31)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIWYCPJCQMWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2879292.png)




![Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2879300.png)





